molecular formula C21H17FN4O B251521 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide

Cat. No. B251521
M. Wt: 360.4 g/mol
InChI Key: HDQFSHSYQBKACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can damage cellular components such as DNA, proteins, and lipids. In photodynamic therapy, singlet oxygen generated by this compound can selectively destroy cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide has been shown to have minimal toxicity and good biocompatibility in vitro and in vivo studies. It has also been shown to accumulate selectively in cancer cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide in lab experiments include its high selectivity, low toxicity, and good biocompatibility. However, its limitations include its susceptibility to photobleaching and the need for light activation, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide. These include the development of more efficient synthesis methods, the optimization of its photophysical properties, the exploration of its potential applications in other fields such as optoelectronics and sensing, and the development of more advanced photodynamic therapy protocols using this compound.
In conclusion, N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new and innovative applications in the future.

Synthesis Methods

The synthesis method of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide involves the reaction between 3,5-dimethylbenzoic acid, 4-fluoroaniline, and benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound, which can be purified using column chromatography.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide has been extensively studied for its potential applications in various fields such as photodynamic therapy, fluorescent probes, and organic electronics. In photodynamic therapy, this compound can be used as a photosensitizer to selectively destroy cancer cells. In fluorescent probes, it can be used to detect the presence of specific molecules in biological systems. In organic electronics, it can be used as a material for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

Molecular Formula

C21H17FN4O

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3,5-dimethylbenzamide

InChI

InChI=1S/C21H17FN4O/c1-13-9-14(2)11-15(10-13)21(27)23-17-5-8-19-20(12-17)25-26(24-19)18-6-3-16(22)4-7-18/h3-12H,1-2H3,(H,23,27)

InChI Key

HDQFSHSYQBKACB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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